Lewis Acidity: Moderate Strength Enables Selective Polymerization Without Depolymerization Side Reactions
Triphenylborane (BPh₃) exhibits moderate Lewis acidity, positioned between triethylborane (weaker) and tris(pentafluorophenyl)borane (BCF, stronger). In the copolymerization of epoxides with CO₂, BPh₃ catalyzes polycarbonate formation with dispersity (Đ) values ranging from 1.1 to 1.3, indicating excellent polymerization control. Critically, when BCF is substituted for BPh₃ under identical conditions, the more Lewis acidic borane catalyzes selective depolymerization of the carbonate block to yield cyclic carbonates rather than maintaining polymer integrity [1]. This difference in Lewis acid strength directly determines whether polymerization or depolymerization dominates, making BPh₃ the preferred catalyst when stable polycarbonate block copolymers are the desired product.
| Evidence Dimension | Lewis acidity and polymerization outcome (epoxide/CO₂ system) |
|---|---|
| Target Compound Data | BPh₃: Moderate Lewis acidity; produces polycarbonates with Đ = 1.1–1.3; no depolymerization observed |
| Comparator Or Baseline | Tris(pentafluorophenyl)borane (BCF): Strong Lewis acidity; selectively depolymerizes carbonate blocks to cyclic carbonates |
| Quantified Difference | BCF causes selective depolymerization; BPh₃ does not |
| Conditions | Copolymerization of epoxides with CO₂; block copolymerization of anhydride/epoxides with epoxides/CO₂ |
Why This Matters
Procurement of BPh₃ over BCF is essential when the experimental objective is polymer synthesis and preservation; BCF's depolymerization activity renders it unsuitable for this application.
- [1] Andrea, K.A.; Wheeler, M.D.; Kerton, F.M. Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength. Chem. Commun. 2021, 57, 7320–7322. View Source
